molecular formula C16H22N2O3 B6792689 (5-Cyclopropyl-1,3-oxazol-4-yl)-(3-oxa-9-azaspiro[5.5]undecan-9-yl)methanone

(5-Cyclopropyl-1,3-oxazol-4-yl)-(3-oxa-9-azaspiro[5.5]undecan-9-yl)methanone

Cat. No.: B6792689
M. Wt: 290.36 g/mol
InChI Key: FPOBZTWKCNLBAE-UHFFFAOYSA-N
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Description

(5-Cyclopropyl-1,3-oxazol-4-yl)-(3-oxa-9-azaspiro[55]undecan-9-yl)methanone is a complex organic compound characterized by its unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Cyclopropyl-1,3-oxazol-4-yl)-(3-oxa-9-azaspiro[5.5]undecan-9-yl)methanone typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the oxazole ring and the spirocyclic structure. Common reagents used in these reactions include cyclopropylamine, oxalyl chloride, and various catalysts to facilitate the cyclization and spirocyclization processes.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound’s purity and consistency.

Chemical Reactions Analysis

Types of Reactions

(5-Cyclopropyl-1,3-oxazol-4-yl)-(3-oxa-9-azaspiro[5.5]undecan-9-yl)methanone can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to reduce specific functional groups within the molecule.

    Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and specific solvents to ensure the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could result in a more saturated molecule.

Scientific Research Applications

(5-Cyclopropyl-1,3-oxazol-4-yl)-(3-oxa-9-azaspiro[5

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure may allow it to interact with biological targets in novel ways, making it a candidate for drug discovery.

    Medicine: It could be explored for its potential therapeutic effects, particularly if it shows activity against specific biological pathways.

    Industry: Its properties might make it useful in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (5-Cyclopropyl-1,3-oxazol-4-yl)-(3-oxa-9-azaspiro[5.5]undecan-9-yl)methanone would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, altering their activity and thereby affecting biological pathways. Detailed studies would be required to elucidate these mechanisms fully.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (5-Cyclopropyl-1,3-oxazol-4-yl)-(3-oxa-9-azaspiro[5.5]undecan-9-yl)methanone include other spirocyclic compounds and oxazole derivatives. Examples include:

  • Spiro[cyclopropane-1,3’-oxazole] derivatives
  • 3-Oxa-9-azaspiro[5.5]undecane derivatives

Uniqueness

What sets this compound apart is its specific combination of functional groups and spirocyclic structure, which may confer unique chemical and biological properties not found in other similar compounds.

Properties

IUPAC Name

(5-cyclopropyl-1,3-oxazol-4-yl)-(3-oxa-9-azaspiro[5.5]undecan-9-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O3/c19-15(13-14(12-1-2-12)21-11-17-13)18-7-3-16(4-8-18)5-9-20-10-6-16/h11-12H,1-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPOBZTWKCNLBAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=C(N=CO2)C(=O)N3CCC4(CC3)CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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